3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one
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Overview
Description
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with a fluorine atom, a methyl group, and a 1,2,4-oxadiazole ring, which is further substituted with a 3,4-dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinoline core can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can be used to convert the quinoline core to dihydroquinoline derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and halides can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Dihydroquinoline derivatives.
Substitution: : Substituted quinoline derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe for studying biological systems due to its fluorescence properties.
Medicine: : It has potential as a lead compound for drug development, particularly in the treatment of diseases involving quinoline receptors.
Industry: : It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The quinoline core can bind to various receptors and enzymes, modulating their activity. The presence of the fluorine atom and the 1,2,4-oxadiazole ring may enhance binding affinity and selectivity.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the fluorine atom and the 1,2,4-oxadiazole ring. Similar compounds include:
Quinoline derivatives: : These compounds share the quinoline core but may lack the fluorine atom or the 1,2,4-oxadiazole ring.
Fluoroquinolones: : These are quinoline derivatives with a fluorine atom but may not have the 1,2,4-oxadiazole ring.
Oxadiazole derivatives: : These compounds contain the 1,2,4-oxadiazole ring but may not have the quinoline core or the fluorine atom.
Properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c1-24-10-14(18(25)13-9-12(21)5-6-15(13)24)20-22-19(23-28-20)11-4-7-16(26-2)17(8-11)27-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRIJQUTVQQRRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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